ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is a chemical compound that has been mentioned in various scientific studies . It is a derivative of quinoline, a class of compounds that have been extensively studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Another study reported a green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the ester group, sulfonyl group, and ketone .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. For instance, the protodeboronation of pinacol boronic esters has been reported in the literature . Another study mentioned the failure of direct coupling between the aniline and quinolone ring nitrogen when the latter was allylated, leading to a loss of acidity and reactivity at the C-3 carboxylate end .Future Directions
Mechanism of Action
Target of Action
Quinolone compounds are known to serve as lead structures for synthetic anti-microbial agents .
Mode of Action
Quinolones typically work by inhibiting bacterial dna gyrase or topoisomerase iv enzymes, preventing dna replication and transcription .
Biochemical Pathways
The compound likely affects the DNA replication pathway in bacteria, given the typical mode of action of quinolones . The downstream effects would include inhibition of bacterial growth and proliferation.
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth and proliferation, due to the interference with DNA replication . This could potentially lead to the death of the bacteria, depending on the concentration of the compound and the susceptibility of the bacteria.
Properties
IUPAC Name |
ethyl 6-chloro-4-(3-chloro-4-fluoroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O2/c1-2-25-18(24)17-9-16(12-7-10(19)3-6-15(12)23-17)22-11-4-5-14(21)13(20)8-11/h3-9H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPUUIAPIKFRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.